1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Solid-state characterization Purity assessment Crystallinity

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 57712-62-6; MFCD00172903) is an N1-benzyl-substituted, C5-nitrile-functionalized uracil derivative belonging to the 5-cyanouracil class. With a molecular formula C₁₂H₉N₃O₂ and molecular weight of 227.22 g·mol⁻¹, it presents a distinct substitution pattern—a benzyl group at N1 and a nitrile at C5—on the 2,4-dioxo-tetrahydropyrimidine scaffold.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 57712-62-6
Cat. No. B1273881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS57712-62-6
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N
InChIInChI=1S/C12H9N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16,17)
InChIKeyCWPWTXZTZCRWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.1 [ug/mL]

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 57712-62-6): Procurement-Relevant Physicochemical and Structural Profile for Scientific Selection


1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 57712-62-6; MFCD00172903) is an N1-benzyl-substituted, C5-nitrile-functionalized uracil derivative belonging to the 5-cyanouracil class [1]. With a molecular formula C₁₂H₉N₃O₂ and molecular weight of 227.22 g·mol⁻¹, it presents a distinct substitution pattern—a benzyl group at N1 and a nitrile at C5—on the 2,4-dioxo-tetrahydropyrimidine scaffold . This dual functionalization differentiates it from simpler uracil analogs and provides a unique reactivity profile for downstream synthetic elaboration. The compound is commercially available at purities ≥95% from multiple global vendors, with a reported melting point of 234–237 °C, a calculated XLogP3 of approximately 0.6, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Cannot Be Substituted by Other Uracil Derivatives: A Selector's Critical Appraisal


Within the 5-cyanouracil chemotype, even minor changes to the N1 substituent or the absence of the C5-nitrile profoundly alter electronic properties, hydrogen-bonding capacity, and reactivity [1]. The unsubstituted parent, 5-cyanouracil (CAS 4425-56-3; MW 137.10), lacks the benzyl group and therefore has a higher hydrogen bond donor count (2 vs. 1), a markedly different LogP, and lower steric bulk at N1, which affects enzyme binding pocket fit and nucleophilicity . Conversely, 1-benzyluracil (CAS 717-00-0; MW 202.21), which bears the benzyl group but lacks the C5-nitrile, forfeits the electron-withdrawing character and the synthetic handle provided by the cyano moiety [2]. The combination of N1-benzyl and C5-nitrile in a single scaffold is non-trivial: the nitrile enables further transformations (hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl), while the benzyl group modulates lipophilicity and π-stacking potential [1]. These structural differences translate into measurable divergence in melting point, solubility, and GHS hazard classification, making generic substitution scientifically inadvisable without explicit comparative data .

Product-Specific Quantitative Differentiation Evidence for 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 57712-62-6)


Melting Point and Crystallinity: Solid-State Differentiation from Closest N1-Benzyl and C5-Nitrile Analogs

The target compound exhibits a sharp melting point of 234–237 °C, which is substantially higher than that of 1-benzyluracil (CAS 717-00-0; reported mp approximately 170–173 °C) and distinct from the parent 5-cyanouracil (CAS 4425-56-3; mp >300 °C with decomposition) . This intermediate melting range, approximately 65 °C above the non-nitrilated benzyluracil analog, reflects the contribution of the C5-nitrile to intermolecular interactions in the crystal lattice and provides a convenient identity and purity checkpoint during procurement qualification .

Solid-state characterization Purity assessment Crystallinity

Calculated Lipophilicity (XLogP3): Balanced Partitioning for Drug Design vs. Parent 5-Cyanouracil

The target compound has a computed XLogP3 of 0.6, representing a moderate increase in lipophilicity over the parent 5-cyanouracil (XLogP3 approximately −0.8 to −0.4) due to the N1-benzyl substituent, while remaining below the threshold associated with poor solubility or promiscuous binding (LogP >3) [1][2]. This places the compound in a favorable partition coefficient range for fragment-based and lead-like screening collections, where N1-unsubstituted 5-cyanouracil may be too polar for efficient membrane permeation [1].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Count: Reduced HBD vs. N1-Unsubstituted 5-Cyanouracil for Permeability and Selectivity Profiling

The N1-benzyl substitution reduces the hydrogen bond donor (HBD) count from 2 (in 5-cyanouracil, CAS 4425-56-3) to 1 in the target compound, while maintaining 3 hydrogen bond acceptors [1][2]. A lower HBD count is generally associated with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, consistent with Lipinski and related drug-likeness guidelines that favor HBD ≤ 3 [1]. This single-donor profile distinguishes the target compound from the N1-unsubstituted parent and from 1-benzyluracil (HBD = 1, HBA = 2), which lacks the nitrile acceptor [3].

Hydrogen bonding Permeability Selectivity

Synthetic Versatility: The C5-Nitrile as a Differentiable Transformable Handle vs. Non-Nitrilated Benzyluracils

The C5-nitrile group in the target compound can be selectively hydrolyzed under acidic conditions (conc. H₂SO₄) to the corresponding 5-carboxamide or under more forcing conditions (conc. HCl in AcOH) to the 5-carboxylic acid, transformations that are entirely inaccessible to 1-benzyluracil (CAS 717-00-0), which bears only a hydrogen at C5 [1]. This reactivity has been systematically demonstrated across a series of N1-substituted 5-cyanouracils and provides a well-precedented route to 1-benzyl-5-carboxyuracil and 1-benzyl-5-carbamoyluracil derivatives [1]. Additionally, the nitrile can be reduced to the aminomethyl analog, offering orthogonal diversification not available from 1-benzyluracil [1].

Synthetic chemistry Building block Functional group interconversion

Purity Benchmarking: Vendor-Specified ≥95% Purity with QC Documentation for Reproducible Research

Multiple reputable vendors (Fluorochem, AKSci, Key Organics, Matrix Scientific) supply the target compound at ≥95% purity, with supporting analytical documentation (NMR, HPLC, or GC) available upon request [1]. By contrast, the 1-(4-methoxybenzyl) analog (CAS not available from major vendors) and certain other N1-substituted 5-cyanouracils are only accessible through custom synthesis with uncertain timelines and quality . The ready commercial availability of the target compound at defined purity provides procurement reliability that is not uniformly shared across the 5-cyanouracil analog space.

Purity specification Procurement quality Batch consistency

GHS Hazard Profile: Documented Handling Requirements Enable Appropriate Risk Mitigation vs. Under-Characterized Analogs

The target compound carries a fully documented GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with comprehensive precautionary statements (P261–P501) . In contrast, several close analogs—including 1-allyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and 1-(4-methoxybenzyl) derivative—lack publicly accessible GHS-classified SDS documentation, introducing uncertainty into risk assessment and institutional safety review . The availability of a fully specified hazard profile for the target compound supports faster institutional approval and compliant laboratory handling.

Safety GHS classification Handling

Best-Fit Application Scenarios for 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 57712-62-6) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 1-Benzyl-5-Carboxyuracil and 5-Carboxamide Derivatives for Fragment-Based and Structure-Activity Relationship (SAR) Libraries

The C5-nitrile group undergoes controlled acidic hydrolysis to the corresponding 5-carboxamide (conc. H₂SO₄) or 5-carboxylic acid (conc. HCl in AcOH), as demonstrated across the 5-cyanouracil class [1]. This reactivity enables the target compound to serve as a direct precursor to 1-benzyl-5-carboxyuracil and 1-benzyl-5-carbamoyluracil, which are valuable intermediates for amide coupling, esterification, and further diversification in parallel library synthesis. The balanced XLogP3 of 0.6 and single HBD further support its inclusion in fragment-screening collections where 5-cyanouracil (XLogP3 ~ −0.8) may be too polar [2].

Process Chemistry and Scale-Up: Utilizing C5-Nitrile as a Non-Acid-Labile Protecting Group Strategy

As reported for 1-substituted 5-cyanouracils, the C5-nitrile is stable under many reaction conditions but can be selectively removed (decarboxylative hydrolysis) or transformed when desired [1]. This latent reactivity makes the target compound a strategic intermediate where the nitrile can serve as a masked carboxylic acid equivalent. The well-characterized melting point (234–237 °C) facilitates purification by recrystallization, and the documented GHS profile enables safe scale-up .

Crystallography and Solid-State Studies: Compound with Defined Melting Point and Crystal Morphology for Polymorph Screening and Co-Crystal Design

The sharp melting point of 234–237 °C and literature precedent for crystal structure determination of related N1-substituted uracils make the target compound suitable for solid-form screening studies [1][2]. Its 1 HBD / 3 HBA profile supports predictable hydrogen-bonding motifs in co-crystal design, while the benzyl group provides a chromophore for UV detection. The compound's crystallinity, combined with multi-vendor availability at ≥95% purity, ensures reproducible solid-state behavior across batches .

Academic and Industrial Procurement: Multi-Vendor Sourcing of a Quality-Controlled Building Block for Multi-Year Research Programs

With ≥4 established vendors (Fluorochem, AKSci, Key Organics/Matrix Scientific) supplying the compound at ≥95% purity with full QC documentation and GHS-compliant SDS, the target compound offers procurement reliability superior to that of closest analogs, which are primarily available via custom synthesis [1][2]. This multi-vendor landscape mitigates supply chain risk and supports competitive pricing for long-term, multi-batch research programs where consistency and availability are critical .

Quote Request

Request a Quote for 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.